Trypanocidal Potency: Citral Thiosemicarbazone vs. Citral Semicarbazone and 4-Methyl Derivative
Citral thiosemicarbazone demonstrates significantly higher trypanocidal activity against Trypanosoma brucei brucei compared to its semicarbazone and 4-methyl-thiosemicarbazone analogs. The compound's IC50 is 7.6 μM, which is 30.9-fold more potent than citral semicarbazone (IC50 = 234.64 μM) and 22.7-fold more potent than citral 4-methyl-3-thiosemicarbazone (IC50 = 172.84 μM) [1].
| Evidence Dimension | Trypanocidal activity (IC50) |
|---|---|
| Target Compound Data | 7.6 μM |
| Comparator Or Baseline | Citral semicarbazone (234.64 μM), Citral 4-methyl-3-thiosemicarbazone (172.84 μM) |
| Quantified Difference | 30.9-fold and 22.7-fold more potent, respectively |
| Conditions | In vitro assay against Trypanosoma brucei brucei |
Why This Matters
The enhanced potency of the unsubstituted thiosemicarbazone over its 4-methyl and semicarbazone derivatives directly impacts selection for lead optimization in antiparasitic drug discovery.
- [1] Sakirigui A, Kossouoh C, Gbaguidi F, et al. Hémi-synthèse et activités antiparasitaires sur Trypanosoma brucei brucei de thiosemicarbazones du citral dans l'huile essentielle de Cymbopogon citratus du Bénin. Journal de la Société ouest-africaine de chimie. 2011;31:11-20. View Source
